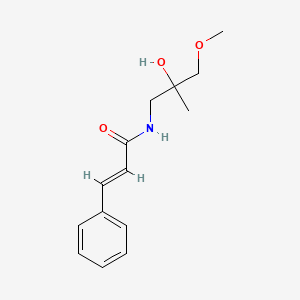

N-(2-hidroxi-3-metoxibencil)-N-p-tolilacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cinnamamides, including “N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines . This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Chemical Reactions Analysis

The chemical reactions involving cinnamamides are typically catalyzed by enzymes . For instance, the synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM . This reaction occurs under mild conditions and has a short residence time . The catalyst can be recycled or reused, providing a rapid and economical strategy for the synthesis and design of cinnamamide derivatives .

Aplicaciones Científicas De Investigación

- N-(2-hidroxi-3-metoxibencil)-N-p-tolilacetamida ha mostrado actividad antioxidante. Los investigadores han explorado su potencial como antioxidante natural en la conservación de alimentos y suplementos para la salud .

- Los investigadores han explorado sus derivados como posibles candidatos a fármacos debido a su parecido estructural con moléculas biológicamente activas .

- El 2-hidroxi-3-metoxibencil)-N-p-tolilacetamida, un precursor de this compound, se ha utilizado para sintetizar receptores fluorescentes y fotoregenerables basados en espiropirano selectivos para el zinc .

- Aunque los estudios específicos sobre las propiedades antibacterianas de this compound son limitados, sus características estructurales sugieren posibles aplicaciones antimicrobianas. Se necesitan más investigaciones para explorar este aspecto .

- Algunas aminas naturales, como la serotonina y la epinefrina, funcionan como neurotransmisores en el cuerpo. Los enlaces amida juegan un papel fundamental en la industria farmacéutica .

- Los investigadores han optimizado el proceso de síntesis, incluyendo la elección del solvente (metanol vs. etanol) y las condiciones de reacción (duración del baño de vapor). Estas optimizaciones mejoran el rendimiento y la eficiencia .

Propiedades antioxidantes

Química sintética y química medicinal

Receptores fluorescentes y fotoregenerables

Actividad antibacteriana

Vías biológicas y neurotransmisores

Optimización de solventes y reacciones

En resumen, this compound es prometedora en química sintética, aplicaciones antioxidantes y potencialmente como candidato a fármaco. Se justifican más investigaciones para desbloquear todo su potencial en estos campos diversos. 🌟 .

Mecanismo De Acción

Target of Action

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide, also known as HMC, is a compound that has gained significant attention in the field of scientific research

Mode of Action

. This suggests that they may interact with targets involved in inflammation and pain signaling pathways.

Biochemical Pathways

. This suggests that they may affect multiple biochemical pathways related to these processes.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide are not fully understood yet. It is known that cinnamic acid derivatives, to which this compound belongs, have been evaluated as pharmacologically active compounds . They have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Cellular Effects

The cellular effects of N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide are currently under investigation. Preliminary studies suggest that it may have significant antimicrobial activity, with all tested compounds active on Staphylococcus and Enterococcus species .

Molecular Mechanism

The exact molecular mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide is not yet fully understood. It is known that cinnamic acid derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Propiedades

IUPAC Name |

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBPDDQMEGTVQT-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)

![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2420206.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2420210.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)